

# triphenylborane molecular geometry and planarity

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An In-depth Technical Guide on the Molecular Geometry and Planarity of Triphenylborane

## Introduction

**Triphenylborane**, with the chemical formula B(C<sub>6</sub>H<sub>5</sub>)<sub>3</sub> or BPh<sub>3</sub>, is a foundational organoboron compound. It consists of a central boron atom bonded to three phenyl groups. As a tricoordinate boron species, it possesses an empty p-orbital, making it a classic and widely utilized Lewis acid in organic synthesis and catalysis. The steric and electronic properties of **triphenylborane** are a direct consequence of its unique three-dimensional structure. This document provides a detailed examination of its molecular geometry, with a focus on the planarity of the system, supported by quantitative structural data and descriptions of the experimental methods used for its determination.

# **Molecular Geometry and Planarity**

The molecular structure of **triphenylborane** is characterized by a central trigonal planar core surrounded by three spatially oriented phenyl rings.

Boron Center Hybridization: The central boron atom in triphenylborane is sp² hybridized.
This hybridization results in three equivalent sp² orbitals that lie in a single plane and are
oriented 120° apart. These orbitals form sigma (σ) bonds with the ipso-carbons of the three
phenyl rings. The remaining unhybridized p-orbital on the boron atom is perpendicular to this
plane and is electron-deficient.



- BC<sub>3</sub> Core Structure: The sp<sup>2</sup> hybridization dictates that the core BC<sub>3</sub> unit is trigonal planar.[1] In an idealized, isolated system, the C-B-C bond angles are approximately 120°.
- Overall Molecular Shape and Non-Planarity: While the immediate coordination sphere of the boron atom is planar, the **triphenylborane** molecule as a whole is non-planar. Steric hindrance between the ortho-hydrogen atoms on adjacent phenyl rings prevents the rings from being coplanar with the central BC<sub>3</sub> plane. To alleviate this steric strain, the phenyl groups are twisted out of the BC<sub>3</sub> plane. This simultaneous twisting of the three rings gives the molecule a distinct propeller-like shape.[1][2] The phenyl groups are rotated at an angle of approximately 30° relative to the central plane.[1][2]

# **Quantitative Structural Data**

The precise geometric parameters of **triphenylborane** have been determined experimentally. The data presented below is derived from crystallographic studies.

Parameter	Description	Value	Reference
Bond Length			
В-С	Boron to Phenyl Carbon	1.571 – 1.589 Å	[3]
Bond Angle			
C-B-C	Phenyl Carbon - Boron - Phenyl Carbon	~120°	[1]
Dihedral Angle			
C-B-C-C	Twist angle of Phenyl rings from BC <sub>3</sub> plane	~30°	[1][2]

Table 1: Key Structural Parameters of **Triphenylborane**.

# **Experimental Protocols**



The determination of the molecular structure of compounds like **triphenylborane** relies on sophisticated analytical techniques that can map atomic positions with high precision. The primary methods employed are Single-Crystal X-ray Crystallography and Gas-Phase Electron Diffraction.

# **Single-Crystal X-ray Crystallography**

This is the definitive method for determining the molecular structure of a crystalline solid.[2]

#### Methodology:

- Crystal Growth: A high-quality single crystal of triphenylborane is grown from a suitable solvent. The crystal must be a single, ordered lattice without significant defects.
- Mounting and Data Collection: The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations of the atoms. It is then irradiated with a monochromatic beam of X-rays.
- Diffraction: The X-rays are diffracted by the electrons of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. This pattern is recorded on a detector as the crystal is rotated.
- Structure Solution and Refinement: The positions and intensities of the diffraction spots are
  used to calculate an electron density map of the unit cell using Fourier transform methods.
  This map reveals the positions of the atoms. The structural model is then refined to best fit
  the experimental data, yielding highly precise measurements of bond lengths, bond angles,
  and dihedral angles.

### **Gas-Phase Electron Diffraction**

This technique is used to determine the structure of molecules in the gas phase, free from the influence of crystal packing forces.[4]

#### Methodology:

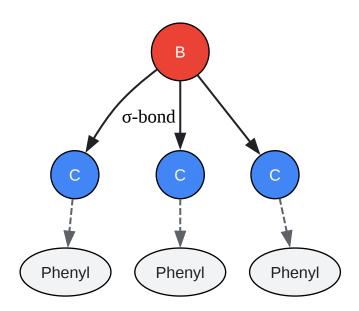
 Sample Introduction: A gaseous sample of triphenylborane is introduced into a highvacuum chamber.



- Electron Beam Interaction: A high-energy beam of electrons is directed through the gas. The electrons are scattered by the electrostatic potential of the atoms in the molecules.
- Pattern Detection: The scattered electrons create a diffraction pattern of concentric rings, which is recorded on a detector. The intensity of the scattering varies as a function of the scattering angle.
- Structural Analysis: The diffraction pattern contains information about the distances between all pairs of atoms in the molecule. By analyzing this pattern and comparing it to theoretical models, the equilibrium bond lengths and angles of the molecule in the gas phase can be determined.

## **Visualizations**

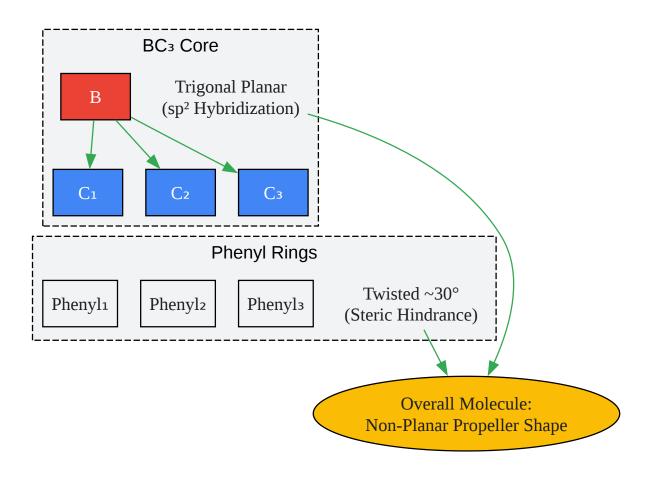
The following diagrams illustrate the structural relationships within the **triphenylborane** molecule.



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Caption: Connectivity of the central Boron atom to three phenyl groups.





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Caption: Logical relationship between core planarity and overall non-planarity.

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